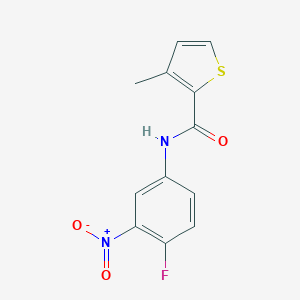
N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with 3-methyl-2-thiophenecarboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dimethylformamide)
Oxidation: m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane
Major Products Formed
Reduction: Formation of N-(4-amino-3-fluorophenyl)-3-methyl-2-thiophenecarboxamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of sulfoxides or sulfones
Scientific Research Applications
N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom and thiophene ring contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 4-fluoro-3-nitrophenyl azide
Uniqueness
N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H9FN2O3S |
|---|---|
Molecular Weight |
280.28g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H9FN2O3S/c1-7-4-5-19-11(7)12(16)14-8-2-3-9(13)10(6-8)15(17)18/h2-6H,1H3,(H,14,16) |
InChI Key |
KVINREPTTIADQN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-fluorobenzoyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B450170.png)

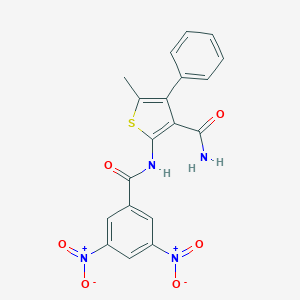
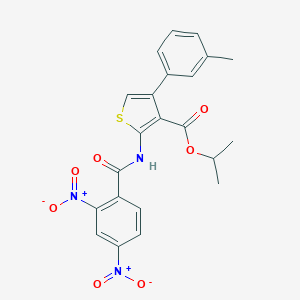
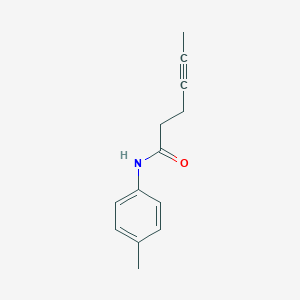
![3-chloro-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450180.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B450182.png)
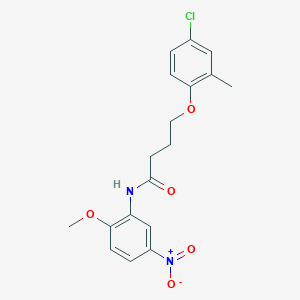
![Ethyl 4-(2-chlorophenyl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B450184.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(3-toluidinocarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450187.png)
![2-(4-chlorophenoxy)-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450188.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B450189.png)
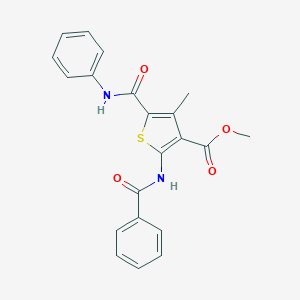
![N-[3-(N-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2-methyl-3-furamide](/img/structure/B450191.png)
